molecular formula C16H16N2O5 B8275518 Methyl [3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl]-acetate

Methyl [3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl]-acetate

Cat. No. B8275518
M. Wt: 316.31 g/mol
InChI Key: XDFHZKRRQSJJNL-UHFFFAOYSA-N
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Patent
US06103711

Procedure details

Methyl [6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)-carbonylamino-1-pyridyl]acetate (49i), was isolated (88%) as a colorless solid: mp. 130-133° C.; IR (KBr) 3363, 1746, 1732, 1651, 1604, 1515, 1368, 1231, 1212, 1185; 1H NMR (CDCl3) δ 8.00 (1H, d, J=7.0), 7.68 (1H, s), 7.36-7.10 (10H, m), 6.15 (1H, d, J=7.6), 4.7 (2H, s), 4.38 (2H, t, J=7.0), 3.88 (2H, s), 3.67 (3H, s), 2.98 (2H, t, J=7). ##STR132## 2(S) Methyl 2[3-amino-1,2-dihydro-2-oxo-1-pyridyl]propionate (50a). A mixture of 2(S) methyl-2[3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl)propionate (49a) (2.75 g, 8.33 mmol), methanol (100 ml), and 10% palladium on carbon (300 mg) was stirred under an atmosphere of hydrogen for 30 min. The mixture was filtered and concentrated to afford 1.63 g (100%) of a colorless solid: 1H NMR (d6 -DMSO) δ 8.35 (1H, brs), 7.46 (1H, d), 7.22 (1H,d), 6.29 (1H, t), 5.22 (1H, q), 3.63 (3H, s), 1.55 (3H, d).
Name
Methyl [6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)-carbonylamino-1-pyridyl]acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Methyl 2[3-amino-1,2-dihydro-2-oxo-1-pyridyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
methyl-2[3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl)propionate
Quantity
2.75 g
Type
reactant
Reaction Step Five
Quantity
300 mg
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
C(C1N(CC(OC)=O)C(=O)C(OCCC2C=CC=CC=2)=C(N=C=O)C=1)C1C=CC=CC=1.[K+].[Br-].NC1C(=O)N(C(C)C(OC)=O)C=CC=1.[CH3:48][O:49][C:50](=[O:71])[CH:51]([N:53]1[CH:58]=[CH:57][CH:56]=[C:55]([NH:59][C:60]([O:62][CH2:63][C:64]2[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=2)=[O:61])[C:54]1=[O:70])C>[Pd].CO>[CH2:63]([O:62][C:60]([NH:59][C:55]1[C:54](=[O:70])[N:53]([CH2:51][C:50]([O:49][CH3:48])=[O:71])[CH:58]=[CH:57][CH:56]=1)=[O:61])[C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1 |f:1.2|

Inputs

Step One
Name
Methyl [6-benzyl-1,2-dihydro-2-oxo-3-(2-phenylethoxy)-carbonylamino-1-pyridyl]acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=CC(=C(C(N1CC(=O)OC)=O)OCCC1=CC=CC=C1)N=C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Three
Name
2(S)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Methyl 2[3-amino-1,2-dihydro-2-oxo-1-pyridyl]propionate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(N(C=CC1)C(C(=O)OC)C)=O
Step Five
Name
2(S)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl-2[3-benzyloxycarbonylamino-1,2-dihydro-2-oxo-1-pyridyl)propionate
Quantity
2.75 g
Type
reactant
Smiles
COC(C(C)N1C(C(=CC=C1)NC(=O)OCC1=CC=CC=C1)=O)=O
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC=1C(N(C=CC1)CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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